methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride
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Overview
Description
Methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields . The reaction is carried out at room temperature, making it a convenient and efficient process.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein synthesis.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting metabolic pathways.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with active sites on enzymes, leading to changes in their activity and function.
Comparison with Similar Compounds
Methyl 4-amino-4-carbamoylbutanoate: Similar in structure but lacks the hydrochloride component.
Ethyl 4-amino-4-carbamoylbutanoate: An ethyl ester variant with slightly different reactivity.
Methyl 4-amino-4-carbamoylbutanoate sulfate: Contains a sulfate group instead of hydrochloride.
Uniqueness: Methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility and reactivity. These properties make it particularly useful in certain synthetic and pharmaceutical applications.
Properties
CAS No. |
257288-44-1 |
---|---|
Molecular Formula |
C6H13ClN2O3 |
Molecular Weight |
196.6 |
Purity |
95 |
Origin of Product |
United States |
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